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Compound of Interest

Compound Name:
9(E),12(E)-Octadecadienoyl

chloride

Cat. No.: B117488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,

and potential research applications of 9(E),12(E)-Octadecadienoyl chloride. Also known as

linoelaidoyl chloride, this reactive lipid derivative holds significant potential for the study of

cellular signaling pathways, particularly those involved in inflammation.

Chemical Structure and Identification
9(E),12(E)-Octadecadienoyl chloride is the acyl chloride derivative of linoelaidic acid, an

omega-6 trans fatty acid. The "(E,E)" designation indicates that both double bonds at the 9th

and 12th carbon positions have a trans configuration. This stereochemistry distinguishes it from

its cis-isomer, linoleoyl chloride.

The presence of the highly reactive acyl chloride functional group makes this molecule a

valuable tool for covalently modifying proteins and other biomolecules, enabling researchers to

probe their functions in complex biological systems.

Key Identifiers:
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Identifier Value

IUPAC Name (9E,12E)-octadeca-9,12-dienoyl chloride

Synonyms
Linoelaidoyl chloride, (E,E)-9,12-

Octadecadienoyl chloride

CAS Number 96724-05-9[1]

Molecular Formula C₁₈H₃₁ClO[1]

Molecular Weight 298.89 g/mol [1]

SMILES CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl

Physicochemical and Spectroscopic Data
Quantitative data for 9(E),12(E)-Octadecadienoyl chloride is primarily based on

computational models and experimental data for closely related compounds.

Physicochemical Properties:

Property Value Source

XLogP3-AA 7.6 Computed

Hydrogen Bond Donor Count 0 Computed

Hydrogen Bond Acceptor

Count
1 Computed

Rotatable Bond Count 14 Computed

Topological Polar Surface Area 17.1 Å² Computed

Boiling Point 167 - 169 °C @ 2.3 mmHg Experimental

Predicted Spectroscopic Data:

Due to the limited availability of published experimental spectra for 9(E),12(E)-
Octadecadienoyl chloride, the following data are predicted based on the known spectral
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characteristics of long-chain acyl chlorides and molecules containing trans double bonds.

¹H NMR (Predicted, CDCl₃, 500 MHz):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

δ 5.40 - 5.30 m 4H
-CH=CH- (olefinic

protons)

δ 2.89 t, J = 7.5 Hz 2H -CH₂-COCl

δ 2.05 m 4H =CH-CH₂-CH=

δ 1.71 p, J = 7.5 Hz 2H -CH₂-CH₂-COCl

δ 1.40 - 1.20 m 14H -(CH₂)₇-

δ 0.88 t, J = 7.0 Hz 3H -CH₃

¹³C NMR (Predicted, CDCl₃, 125 MHz):

Chemical Shift (ppm) Assignment

δ 173.8 -COCl

δ 131.5, 130.0, 129.5, 128.0 -CH=CH-

δ 47.5 -CH₂-COCl

δ 34.0, 32.5, 31.5, 29.0-29.5 (multiple), 25.0,

22.5
Aliphatic -CH₂-

δ 14.0 -CH₃

Infrared (IR) Spectroscopy (Predicted):
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Wavenumber (cm⁻¹) Intensity Assignment

2925, 2855 Strong C-H stretch (aliphatic)

1800 Very Strong C=O stretch (acyl chloride)

1650 Weak C=C stretch

965 Medium =C-H bend (trans)

720 Medium -(CH₂)n- rock

Mass Spectrometry (MS) (Predicted Fragmentation):

m/z Ion

298/300 [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)

263 [M - Cl]⁺

55, 67, 81, 95 Characteristic hydrocarbon fragments

Experimental Protocols
Synthesis of 9(E),12(E)-Octadecadienoyl Chloride from
Linoelaidic Acid
This protocol describes a general method for the synthesis of acyl chlorides from carboxylic

acids using oxalyl chloride.

Materials:

Linoelaidic acid

Oxalyl chloride

Anhydrous dichloromethane (DCM)

Anhydrous N,N-dimethylformamide (DMF)
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Anhydrous sodium sulfate

Nitrogen or Argon gas supply

Standard glassware for inert atmosphere reactions

Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet, dissolve linoelaidic acid (1 equivalent) in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.

Add a catalytic amount of anhydrous DMF (1-2 drops) to initiate the reaction. Gas evolution

(CO₂ and CO) should be observed.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas

evolution ceases.

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and

analyzing the resulting methyl ester by TLC or GC-MS.

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced

pressure using a rotary evaporator.

The crude 9(E),12(E)-Octadecadienoyl chloride can be purified by vacuum distillation.

Purification by Vacuum Distillation
Apparatus:

Short-path distillation apparatus

Vacuum pump

Heating mantle with a stirrer
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Cold trap

Procedure:

Assemble the short-path distillation apparatus and ensure all joints are well-sealed.

Place the crude 9(E),12(E)-Octadecadienoyl chloride in the distillation flask.

Slowly apply vacuum and begin heating the flask with stirring.

Collect the fraction that distills at the appropriate temperature and pressure (e.g., 167-169 °C

at 2.3 mmHg).

Store the purified product under an inert atmosphere at -20°C or below to prevent

degradation.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)
Instrumentation:

Gas chromatograph coupled to a mass spectrometer

Capillary column suitable for fatty acid analysis (e.g., DB-23 or similar)

Parameters (Typical):

Injector Temperature: 250 °C

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10

°C/min, hold for 10 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Ion Source Temperature: 230 °C

MS Quadrupole Temperature: 150 °C
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Scan Range: m/z 40-400

Sample Preparation:

Dilute a small amount of 9(E),12(E)-Octadecadienoyl chloride in an appropriate solvent

(e.g., hexane or DCM).

Application in Studying Signaling Pathways
The high reactivity of the acyl chloride group makes 9(E),12(E)-Octadecadienoyl chloride a

useful tool for investigating the role of linoelaidic acid and related lipids in cellular signaling. It

can be used to covalently label proteins that interact with this fatty acid, aiding in their

identification and characterization. The parent fatty acid, linoelaidic acid, has been shown to

influence inflammatory pathways such as the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial

regulator of the inflammatory response.
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Figure 1. The canonical NF-κB signaling pathway.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade

involved in cellular responses to a variety of stimuli, including inflammation.
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Figure 2. A generalized MAPK signaling cascade.
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Experimental Workflow for Target Identification
The following workflow outlines a potential experimental approach to identify cellular targets of

9(E),12(E)-Octadecadienoyl chloride.

1. Treat cells with
9(E),12(E)-Octadecadienoyl chloride

2. Cell Lysis

3. Affinity Purification of
Covalently Modified Proteins

4. SDS-PAGE Separation

5. In-gel Digestion and
LC-MS/MS Analysis

6. Protein Identification
and Pathway Analysis

Click to download full resolution via product page

Figure 3. Workflow for identifying protein targets.

By using this reactive probe in combination with modern proteomic techniques, researchers

can gain valuable insights into the molecular mechanisms underlying the biological effects of

linoelaidic acid and other trans fatty acids. This knowledge can contribute to the development

of novel therapeutic strategies for inflammatory diseases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b117488?utm_src=pdf-body
https://www.benchchem.com/product/b117488?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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